![molecular formula C9H10Cl2O2 B1296513 2-(2,4-Dichlorophenoxy)propan-1-ol CAS No. 98919-13-2](/img/structure/B1296513.png)
2-(2,4-Dichlorophenoxy)propan-1-ol
Overview
Description
2-(2,4-Dichlorophenoxy)propan-1-ol is an organic compound with the molecular formula C9H10Cl2O2 and a molecular weight of 221.08 g/mol . It is characterized by the presence of a dichlorophenoxy group attached to a propanol backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)propan-1-ol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by nucleophilic attack from the phenoxide ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include sodium hydroxide as a base and solvents like ethanol or methanol to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,4-dichlorophenoxy)propanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Herbicide Formulations
2-(2,4-Dichlorophenoxy)propan-1-ol is primarily recognized as an intermediate in the synthesis of herbicides, particularly those targeting broadleaf weeds. It is often used in combination with other active ingredients to enhance herbicidal efficacy.
Key Applications:
- Agricultural Herbicides : The compound is incorporated into formulations aimed at controlling various weed species in crops like corn, wheat, and soybeans. It functions by disrupting plant growth processes, effectively managing weed populations without harming desired crops .
- Residential and Commercial Use : Beyond agriculture, it is also utilized in residential lawn care products to maintain turf health while eliminating unwanted broadleaf plants. This dual application underscores its versatility in both agricultural and urban settings .
Bioremediation Potential
Recent studies have highlighted the potential of this compound in bioremediation efforts aimed at degrading chlorophenoxy herbicides in contaminated environments.
Case Studies:
-
Microbial Degradation : Research has isolated bacterial strains capable of degrading 2-(2,4-dichlorophenoxy)propionic acid (a related compound). For instance, a strain identified as Flavobacterium sp. demonstrated the ability to utilize these compounds as carbon sources, suggesting a pathway for bioremediation of contaminated soils .
Bacterial Strain Substrate Utilization Growth Rate Flavobacterium sp. 2,4-Dichlorophenoxypropionic acid 0.2 h⁻¹ - Environmental Impact Studies : Studies have examined the adsorption characteristics of this compound on activated carbon surfaces, indicating that functionalized carbon materials can effectively remove this compound from aqueous solutions. This has implications for water treatment processes aimed at reducing herbicide contamination in drinking water sources .
Toxicological Considerations
While the applications of this compound are promising, it is crucial to consider its toxicological profile. The compound is associated with various health risks upon exposure, including potential endocrine disruption and other adverse health outcomes linked to prolonged exposure to chlorophenoxy herbicides .
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)acetic acid
- 2-(2,4-Dichlorophenoxy)ethanol
- 2-(2,4-Dichlorophenoxy)butanol
Uniqueness
2-(2,4-Dichlorophenoxy)propan-1-ol is unique due to its specific structural features, such as the presence of both a dichlorophenoxy group and a propanol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Biological Activity
2-(2,4-Dichlorophenoxy)propan-1-ol is a compound that belongs to the family of phenoxy herbicides, closely related to 2,4-Dichlorophenoxyacetic acid (2,4-D). This compound exhibits various biological activities, particularly in the context of herbicidal properties and potential therapeutic applications. Understanding its biological activity is crucial for assessing its environmental impact and potential uses in agriculture and medicine.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀Cl₂O₂. The compound features a propanol backbone with a dichlorophenoxy group, which contributes to its biological activity. The presence of chlorine atoms enhances its herbicidal properties by affecting plant growth regulation and metabolic pathways.
Herbicidal Properties
Research indicates that this compound exhibits biological activity similar to that of its parent compound, 2,4-D. It has been studied for its effects on plant growth regulation and herbicidal activity. Specifically, it selectively inhibits the COX-2 enzyme, which plays a role in inflammatory responses in both plants and animals.
Table 1: Comparison of Biological Activities
Compound | Primary Activity | Mechanism of Action |
---|---|---|
This compound | Herbicide | Inhibition of COX-2 enzyme |
2,4-Dichlorophenoxyacetic Acid | Herbicide | Growth regulation through auxin mimicry |
2-(4-Chlorophenoxy)propan-1-ol | Herbicide | Similar mechanism to 2,4-D |
Effects on Microbial Systems
Studies have shown that this compound can influence microbial growth. A specific bacterial strain capable of degrading 2-(2,4-dichlorophenoxy)propionic acid was isolated, indicating that some microorganisms can utilize this compound as a carbon source . This suggests potential applications in bioremediation.
Toxicological Considerations
While this compound has beneficial applications as a herbicide and potential therapeutic agent, it also poses risks similar to those associated with 2,4-D. Case studies have documented severe poisoning incidents linked to 2,4-D exposure, highlighting the need for caution in its use . Symptoms can include neurological effects and organ involvement.
Case Study: Severe Poisoning Incident
A reported case involved a young female farmer who ingested an unknown quantity of a herbicide containing 2,4-D. Despite medical intervention, she succumbed to the effects after several days. This incident underscores the potential dangers associated with exposure to compounds within this chemical class .
Environmental Impact
The environmental persistence of compounds like this compound raises concerns about their long-term effects on ecosystems. Research indicates that these compounds can degrade rapidly in aerobic conditions but may accumulate in certain environments . Monitoring and risk assessment are essential to mitigate potential ecological harm.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-6(5-12)13-9-3-2-7(10)4-8(9)11/h2-4,6,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZNUAGYLOVVPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325762 | |
Record name | 2-(2,4-dichlorophenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98919-13-2 | |
Record name | 2-(2,4-dichlorophenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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